molecular formula C11H15ClN4 B8600471 3-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyridazine

3-Chloro-6-(4-cyclopropylpiperazin-1-yl)pyridazine

Cat. No. B8600471
M. Wt: 238.72 g/mol
InChI Key: PORBWTUVFNBTAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08378097B2

Procedure details

3-Chloro-6-piperazin-1-ylpyridazine (9.93 g, 50 mmol) was suspended in THF (80 mL), and water (18.9 mL), [(1-ethoxycyclopropyl)oxy]trimethylsilan (17.423 g, 100 mmol), acetic acid (8.5 mL, 150 mmol) and sodium cyanoborohydride (4.08 g, 65 mmol) were added. The mixture was heated at 62° C. for 16 h, solvents removed in vacuo and the remainder stirred with DCM (100 mL) and water (75 mL). The pH was adjusted to 10, the organic phase was separated, washed with water and dried over magnesium sulphate. Evaporation in vacuo yielded 3-chloro-6-(4-cyclopropylpiperazin-1-yl)pyridazine as a solid which was recrystallized from acetonitrile to yield the product, 8.18 g, 69%.
Quantity
9.93 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Quantity
17.423 g
Type
reactant
Reaction Step Three
Quantity
8.5 mL
Type
reactant
Reaction Step Three
Quantity
4.08 g
Type
reactant
Reaction Step Three
Name
Quantity
18.9 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:3]=[N:4][C:5]([N:8]2[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]2)=[CH:6][CH:7]=1.C(O[C:17]1(O[Si](C)(C)C)[CH2:19][CH2:18]1)C.C(O)(=O)C.C([BH3-])#N.[Na+]>C1COCC1.O>[Cl:1][C:2]1[N:3]=[N:4][C:5]([N:8]2[CH2:9][CH2:10][N:11]([CH:17]3[CH2:19][CH2:18]3)[CH2:12][CH2:13]2)=[CH:6][CH:7]=1 |f:3.4|

Inputs

Step One
Name
Quantity
9.93 g
Type
reactant
Smiles
ClC=1N=NC(=CC1)N1CCNCC1
Step Two
Name
Quantity
80 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
17.423 g
Type
reactant
Smiles
C(C)OC1(CC1)O[Si](C)(C)C
Name
Quantity
8.5 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
4.08 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
18.9 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
62 °C
Stirring
Type
CUSTOM
Details
the remainder stirred with DCM (100 mL) and water (75 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
solvents removed in vacuo
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
Evaporation in vacuo

Outcomes

Product
Name
Type
product
Smiles
ClC=1N=NC(=CC1)N1CCN(CC1)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.